|
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]1[C:9](=[O:10])[N:8]2[CH2:11][CH2:12][CH2:13][CH2:14][C:7]2=[N:6][C:5]=1[CH3:15].Cl.[F:17][C:18]1[CH:32]=[C:31]([F:33])[CH:30]=[CH:29][C:19]=1[C:20](=[N:27][OH:28])[CH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1.C(=O)([O-])O.[Na+]>C(#N)C.[I-].[K+]>[F:17][C:18]1[CH:32]=[C:31]([F:33])[CH:30]=[CH:29][C:19]=1[C:20](=[N:27][OH:28])[CH:21]1[CH2:26][CH2:25][N:24]([CH2:2][CH2:3][C:4]2[C:9](=[O:10])[N:8]3[CH2:11][CH2:12][CH2:13][CH2:14][C:7]3=[N:6][C:5]=2[CH3:15])[CH2:23][CH2:22]1 |f:1.2,3.4,6.7|
|
|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC1=C(N=C2N(C1=O)CCCC2)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC1=C(C(C2CCNCC2)=NO)C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
33.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
0.66 g
|
|
Type
|
catalyst
|
|
Smiles
|
[I-].[K+]
|
|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is refluxed for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in vacuo
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with 600 ml of dichloromethane each
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)F)C(C1CCN(CC1)CCC1=C(N=C2N(C1=O)CCCC2)C)=NO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 63.7 g | |
| YIELD: PERCENTYIELD | 92.5% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
|
REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]1[C:9](=[O:10])[N:8]2[CH2:11][CH2:12][CH2:13][CH2:14][C:7]2=[N:6][C:5]=1[CH3:15].Cl.[F:17][C:18]1[CH:32]=[C:31]([F:33])[CH:30]=[CH:29][C:19]=1[C:20](=[N:27][OH:28])[CH:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1.C(=O)([O-])O.[Na+]>C(#N)C.[I-].[K+]>[F:17][C:18]1[CH:32]=[C:31]([F:33])[CH:30]=[CH:29][C:19]=1[C:20](=[N:27][OH:28])[CH:21]1[CH2:26][CH2:25][N:24]([CH2:2][CH2:3][C:4]2[C:9](=[O:10])[N:8]3[CH2:11][CH2:12][CH2:13][CH2:14][C:7]3=[N:6][C:5]=2[CH3:15])[CH2:23][CH2:22]1 |f:1.2,3.4,6.7|
|
|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC1=C(N=C2N(C1=O)CCCC2)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.FC1=C(C(C2CCNCC2)=NO)C=CC(=C1)F
|
|
Name
|
|
|
Quantity
|
33.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
0.66 g
|
|
Type
|
catalyst
|
|
Smiles
|
[I-].[K+]
|
|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is refluxed for 5 hours
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in vacuo
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with 600 ml of dichloromethane each
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1)F)C(C1CCN(CC1)CCC1=C(N=C2N(C1=O)CCCC2)C)=NO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 63.7 g | |
| YIELD: PERCENTYIELD | 92.5% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |